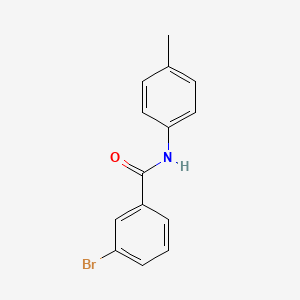

3-bromo-N-(4-methylphenyl)benzamide

Description

3-Bromo-N-(4-methylphenyl)benzamide (CAS: 331864-51-8) is a brominated benzamide derivative with the molecular formula C₁₄H₁₂BrNO. Its structure features a benzamide core substituted with a bromine atom at the meta position (C3) and an N-linked 4-methylphenyl group. This compound has been synthesized for applications in medicinal chemistry and materials science, particularly as a precursor in drug discovery and crystallographic studies . Its molecular weight is 290.16 g/mol, and its InChIKey (VXYFSRSTVWJLEP-UHFFFAOYSA-N) reflects its stereochemical uniqueness.

Properties

IUPAC Name |

3-bromo-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFSRSTVWJLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-methylphenyl)benzamide typically involves the bromination of N-(4-methylphenyl)benzamide. The reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of N-(4-methylphenyl)benzamide.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used, with reactions typically carried out in an alkaline medium.

Reduction: Common reducing agents include hydrogen gas, lithium aluminum hydride, or sodium borohydride.

Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: N-(4-methylphenyl)benzamide.

Substitution: Hydroxyl or amino derivatives of the compound.

Scientific Research Applications

3-Bromo-N-(4-methylphenyl)benzamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

Industry: The compound can be used in the production of materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which 3-bromo-N-(4-methylphenyl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The bromine position (meta vs. para) significantly impacts electronic properties. For example, 4-bromo derivatives (e.g., ) exhibit stronger electron-withdrawing effects compared to meta-substituted analogs like the target compound .

- Functional Groups : Methoxy groups (e.g., ) enhance solubility via hydrogen bonding, while nitro groups () increase reactivity in electrophilic substitutions.

- Biological Relevance : Compounds with trifluoromethyl (e.g., ) or sulfonamide groups (e.g., ) show enhanced lipophilicity, improving membrane permeability in drug candidates.

Physicochemical Properties

| Property | This compound | N-(4-Bromophenyl)-3,4,5-TMB | 4-Bromo-N-(2-nitrophenyl)benzamide |

|---|---|---|---|

| Molecular Weight | 290.16 g/mol | 380.21 g/mol | 335.16 g/mol |

| Melting Point | Not reported | 162–164°C | 145–147°C |

| Hydrogen Bonding | N–H···O (moderate) | N–H···O (strong) | N–H···O (weak) |

| LogP (Predicted) | 3.72 | 2.98 | 4.15 |

Notes:

Biological Activity

3-Bromo-N-(4-methylphenyl)benzamide is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various cellular pathways, and potential uses in drug development.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzamide structure, with a methyl group at the para position of the phenyl ring. This specific arrangement influences its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : It has shown potential as an inhibitor of cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

- Antimicrobial Activity : Some studies suggest it possesses antimicrobial properties.

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or cellular receptors. The bromine atom and the amide group are crucial for binding, which modulates the activity of these targets, leading to various biological effects.

Anticancer Activity

A study demonstrated that this compound has significant antiproliferative effects on various cancer cell lines, including breast cancer cells (MCF-7). The compound was shown to inhibit tubulin polymerization, which is critical for cancer cell division.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| CA-4 (reference) | MCF-7 | 3.9 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against cancer cells.

Enzyme Inhibition Studies

In enzyme kinetics studies, this compound was evaluated for its inhibitory effects on alkaline phosphatase (ALP). The compound demonstrated competitive inhibition with an IC50 value of approximately 1.5 µM.

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Alkaline Phosphatase | This compound | 1.5 |

This suggests a potential role in modulating enzymatic pathways relevant to various diseases.

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It exhibited varying levels of activity against different bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

- Breast Cancer Treatment : A clinical study evaluated the effectiveness of compounds similar to this compound in treating breast cancer. Results indicated significant tumor reduction in patients treated with similar benzamide derivatives.

- Enzyme Interaction Analysis : Molecular docking studies revealed that this compound binds effectively to ALP, suggesting its potential as a therapeutic agent targeting metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.